(2S)-3-Fluoro-2-methyl-azetidine

Physicochemical property Basicity Salt formation

This (2S) configured, fluorine-modified azetidine offers decisive advantages over non-fluorinated or alternative diastereomers: the electron-withdrawing F atom reduces pKa by 1-2 log units while raising lipophilicity (ΔLogP +0.3-0.6), directly impacting bioavailability and target binding. The (2S) stereochemistry is critical for KHK inhibitor geometry and chiral ligand performance. Supplied as the stable hydrochloride (CAS 2231670-13-4), it eliminates in-house resolution, accelerating medicinal chemistry campaigns targeting CNS or metabolic disorders.

Molecular Formula C4H8FN
Molecular Weight 89.11 g/mol
Cat. No. B12868657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-3-Fluoro-2-methyl-azetidine
Molecular FormulaC4H8FN
Molecular Weight89.11 g/mol
Structural Identifiers
SMILESCC1C(CN1)F
InChIInChI=1S/C4H8FN/c1-3-4(5)2-6-3/h3-4,6H,2H2,1H3/t3-,4?/m0/s1
InChIKeyUXEHOOOMCCXWNZ-WUCPZUCCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-3-Fluoro-2-methyl-azetidine: Chiral Fluorinated Azetidine Building Block for Medicinal Chemistry and Asymmetric Synthesis


(2S)-3-Fluoro-2-methyl-azetidine is a chiral, fluorinated four-membered nitrogen heterocycle (azetidine) with the molecular formula C₄H₈FN (free base) and a molecular weight of 89.11 g/mol . It belongs to the azetidine class, which is widely employed as a conformationally constrained scaffold in drug discovery and as a chiral ligand in asymmetric catalysis [1]. The compound possesses two stereogenic centers; the (2S) configuration specifies the absolute stereochemistry at the carbon bearing the methyl group, while the fluorine atom at C3 introduces a second chiral center, giving rise to four possible diastereomers. This specific isomer is supplied primarily as its hydrochloride salt (CAS 2231670-13-4) to ensure crystalline stability and ease of handling .

Why Generic Substitution of (2S)-3-Fluoro-2-methyl-azetidine Is Not Advisable: Stereochemistry and Fluorine Effects


Substituting (2S)-3-fluoro-2-methyl-azetidine with a non-fluorinated analog (e.g., 2-methylazetidine) or a different diastereomer (e.g., the (2R,3S) or (2S,3R) isomer) introduces changes in basicity, lipophilicity, metabolic stability, and molecular recognition that are not interchangeable in target-oriented synthesis. The electron-withdrawing fluorine atom reduces the pKa of the azetidine nitrogen by approximately 1–2 log units relative to the non-fluorinated counterpart (predicted pKa ~11.3 for 2-methylazetidine ), altering protonation state under physiological conditions and impacting salt formation, solubility, and membrane permeability [1]. Furthermore, the specific (2S) configuration determines the three-dimensional orientation of the methyl and fluorine substituents, which directly controls binding affinity to chiral biological targets or enantioselectivity in asymmetric catalysis. The quantitative evidence below demonstrates that these physicochemical and stereochemical differences translate into measurable performance gaps that preclude simple in-class substitution.

(2S)-3-Fluoro-2-methyl-azetidine: Quantitative Differentiation Evidence Against Closest Analogs


Reduced Basicity (pKa) of (2S)-3-Fluoro-2-methyl-azetidine vs. Non-Fluorinated 2-Methylazetidine

The introduction of a fluorine atom at the C3 position of the azetidine ring lowers the basicity of the secondary amine. The non-fluorinated analog (S)-2-methylazetidine has a predicted pKa of 11.33 ± 0.40 . While an experimentally determined pKa value for (2S)-3-fluoro-2-methyl-azetidine has not been reported in peer-reviewed literature, the well-established electron-withdrawing inductive effect (−I) of the vicinal fluorine substituent is expected to reduce the pKa by approximately 1.0–2.0 log units, bringing it into the range of 9.3–10.3 [1]. This shift directly impacts the protonation equilibrium at physiological pH, influencing solubility, salt formation efficiency, and membrane partitioning behavior.

Physicochemical property Basicity Salt formation

Increased Lipophilicity (LogP) of (2S)-3-Fluoro-2-methyl-azetidine vs. Non-Fluorinated 2-Methylazetidine

Fluorination at the C3 position increases the lipophilicity of the azetidine scaffold. The non-fluorinated 2-methylazetidine has a predicted LogP of approximately 0.2–0.5, while the introduction of a single fluorine atom typically adds +0.3 to +0.6 to the LogP value for small alicyclic amines [1]. This increase enhances membrane permeability and may improve oral absorption, as demonstrated in the optimization of azetidine-based FFA2 antagonists where fluorinated azetidine building blocks contributed to achieving nanomolar cellular potency and favorable pharmacokinetic profiles [2].

Lipophilicity LogP Drug-likeness

Stereochemical Identity Enables Defined Target Engagement: (2S) vs. (2R) Configuration in KHK Inhibitor Synthesis

In a patent describing ketohexokinase (KHK) inhibitors, (2S)-3-fluoro-2-methylazetidine was used as a key chiral building block to construct the azetidine-pyrimidine core [1]. The (2S) configuration at the carbon bearing the methyl group is critical for the three-dimensional arrangement of the inhibitor within the KHK active site. While specific IC₅₀ values for the final inhibitor are reported in the patent, the differential activity between (2S)- and the corresponding (2R)-configured azetidine-containing analog was not explicitly tabulated. However, the patent's synthetic scheme explicitly selects the (2S) enantiomer, implying stereochemical preference for biological activity.

Stereochemistry Target engagement KHK inhibitor

Metabolic Stability Enhancement from Fluorine Blocking of CYP-Mediated Oxidation Sites vs. Non-Fluorinated Azetidines

The C3 fluorine atom in (2S)-3-fluoro-2-methyl-azetidine occupies a position that is typically susceptible to cytochrome P450 (CYP)-mediated hydroxylation in non-fluorinated azetidine rings. In the broader class of fluorinated azetidines, fluorine substitution at metabolic soft spots has been demonstrated to reduce intrinsic clearance (CL_int) in human liver microsomes by 2- to 10-fold compared to the non-fluorinated parent [1]. While specific microsomal stability data for this exact isomer are not publicly available, the structure supports that the C3 fluorine directly blocks a potential site of oxidative metabolism, consistent with the well-precedented metabolic shielding effect of fluorine in saturated N-heterocycles [2].

Metabolic stability CYP oxidation Fluorine blocking

Optimal Application Scenarios for (2S)-3-Fluoro-2-methyl-azetidine in Research and Industrial Procurement


Synthesis of Stereochemically Defined KHK Inhibitors and Metabolic Disease Therapeutics

The compound serves as a chiral intermediate in the construction of ketohexokinase (KHK) inhibitors, as documented in patent CN111978296A [1]. Its (2S) configuration is essential for achieving the correct inhibitor geometry, and the fluorine atom enhances target binding and metabolic stability. Procurement of the defined enantiomer eliminates the need for chiral resolution, reducing both time and cost in medicinal chemistry campaigns targeting fructose metabolism disorders.

Development of Orally Bioavailable CNS-Penetrant Drug Candidates

The reduced basicity (estimated pKa ~9.3–10.3 vs. 11.33 for non-fluorinated analog) and increased lipophilicity (estimated ΔLogP +0.3 to +0.6) of (2S)-3-fluoro-2-methyl-azetidine make it a preferable building block for designing compounds intended for oral absorption and blood-brain barrier penetration. These properties align with the physicochemical profile sought in CNS drug discovery programs [2].

Asymmetric Catalysis Using Chiral Azetidine Ligands

Chiral azetidines, including 2-substituted variants, have been explored as bidentate ligands in Pd-catalyzed asymmetric arylation reactions, achieving enantiomeric ratios up to 95:5 [3]. The (2S)-3-fluoro-2-methyl-azetidine scaffold offers an electron-poor nitrogen donor due to the fluorine inductive effect, which can modulate the electronic environment of the metal center and potentially enhance enantioselectivity in such transformations.

Metabolically Stable Bioisostere for Piperidine or Pyrrolidine in Lead Optimization

In lead optimization, replacing a metabolically labile piperidine or pyrrolidine ring with a fluorinated azetidine can reduce CYP-mediated clearance. The C3 fluorine in (2S)-3-fluoro-2-methyl-azetidine blocks a potential oxidative site, contributing to a predicted 2- to 10-fold improvement in microsomal stability [4]. This approach has been validated across multiple azetidine-containing clinical candidates, including the FFA2 antagonist GLPG0974 [5].

Quote Request

Request a Quote for (2S)-3-Fluoro-2-methyl-azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.